3-Methyl-2-(thiophen-2-yl)butanoic acid
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Overview
Description
3-Methyl-2-(thiophen-2-yl)butanoic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(thiophen-2-yl)butanoic acid typically involves the introduction of a thiophene ring into a butanoic acid framework. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources. Another method is the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions using robust and cost-effective methods. The Paal-Knorr synthesis and Gewald reaction are scalable and can be adapted for industrial use. Reaction conditions such as temperature, solvent, and catalysts are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(thiophen-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiophene ring can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes and other substituted derivatives.
Scientific Research Applications
3-Methyl-2-(thiophen-2-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(thiophen-2-yl)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Methylbutanoic acid: A structurally similar compound with different chemical properties.
Thiophene-2-carboxylic acid: Another thiophene derivative with distinct reactivity.
Uniqueness
3-Methyl-2-(thiophen-2-yl)butanoic acid is unique due to the presence of both a thiophene ring and a branched butanoic acid moiety. This combination imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C9H12O2S |
---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
3-methyl-2-thiophen-2-ylbutanoic acid |
InChI |
InChI=1S/C9H12O2S/c1-6(2)8(9(10)11)7-4-3-5-12-7/h3-6,8H,1-2H3,(H,10,11) |
InChI Key |
DQGVKGKFLMRHJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CS1)C(=O)O |
Origin of Product |
United States |
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